

2-Amino-6-(trifluoromethyl)pyridine CAS number and properties

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Compound of Interest

Compound Name: 2-Amino-6-(trifluoromethyl)pyridine

Cat. No.: B1268507

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An In-depth Technical Guide to **2-Amino-6-(trifluoromethyl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group onto the pyridine ring imparts unique properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, making it a valuable synthon for the development of novel pharmaceuticals and agrochemicals.^[1] This guide provides a comprehensive overview of its chemical and physical properties, synthetic methodologies, and key applications.

Core Data Presentation

The fundamental properties of **2-Amino-6-(trifluoromethyl)pyridine** are summarized below, providing a quick reference for researchers.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	34486-24-3
Molecular Formula	C ₆ H ₅ F ₃ N ₂
Molecular Weight	162.11 g/mol [1] [2]
IUPAC Name	6-(Trifluoromethyl)pyridin-2-amine
SMILES	Nc1cccc(n1)C(F)(F)F
InChI Key	NFYYDQMFURPHCC-UHFFFAOYSA-N

Table 2: Physicochemical Properties

Property	Value
Appearance	White to light yellow crystalline powder
Melting Point	85-89 °C [1] [3]
Boiling Point	192.1 ± 40.0 °C (Predicted) [3] [4]
Density	1.4 ± 0.1 g/cm ³ [4]
pKa	3.13 ± 0.24 (Predicted)
Solubility	Soluble in Methanol [3]

Table 3: Safety Information

Hazard Statement	GHS Classification
H300	Fatal if swallowed [5]
H315	Causes skin irritation [5]
H317	May cause an allergic skin reaction [5]
H319	Causes serious eye irritation [5]
H335	May cause respiratory irritation [5]
Signal Word	Danger

Experimental Protocols

While specific, detailed protocols for the industrial synthesis of **2-Amino-6-(trifluoromethyl)pyridine** are proprietary, a general and widely applicable laboratory-scale synthesis involves the nucleophilic aromatic substitution of a corresponding chloropyridine. Furthermore, its utility as a building block is often demonstrated in cross-coupling reactions.

Protocol 1: Generalized Synthesis via Amination

This protocol describes a generalized method for the synthesis of **2-Amino-6-(trifluoromethyl)pyridine** from 2-Chloro-6-(trifluoromethyl)pyridine.

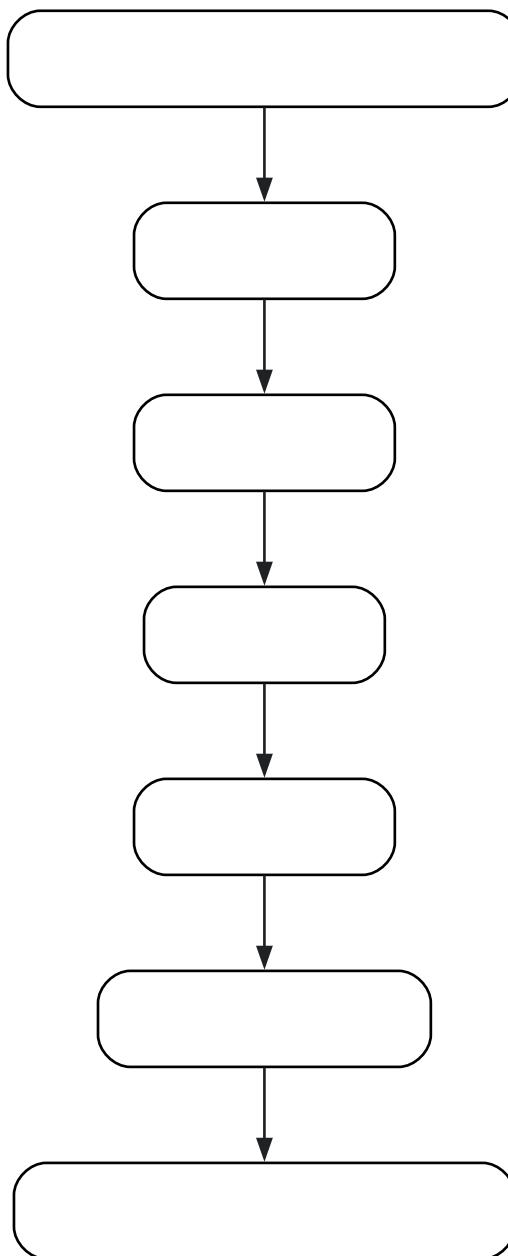
Materials:

- 2-Chloro-6-(trifluoromethyl)pyridine
- Aqueous ammonia (28-30%) or ammonia in a suitable solvent
- Autoclave or sealed reaction vessel
- Solvent (e.g., Dioxane, THF)
- Drying agent (e.g., anhydrous sodium sulfate)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- In a high-pressure autoclave, combine 2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq) with an excess of aqueous ammonia.
- Seal the vessel and heat the reaction mixture to 150-180°C for 5-10 hours. The internal pressure will increase significantly.
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

- Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield **2-Amino-6-(trifluoromethyl)pyridine**.



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Caption: Generalized workflow for the synthesis of **2-Amino-6-(trifluoromethyl)pyridine**.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative example of how **2-Amino-6-(trifluoromethyl)pyridine** can be used as a nucleophilic partner in a Suzuki-Miyaura cross-coupling reaction to form more complex molecules. This involves its conversion to a boronic acid or ester derivative first.

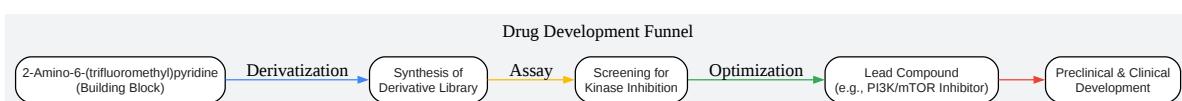
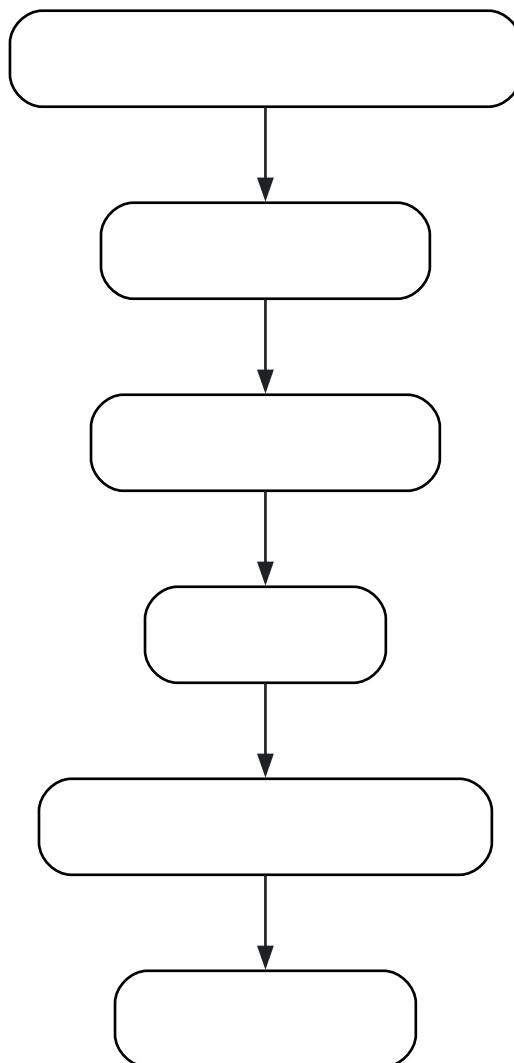
Materials:

- **2-Amino-6-(trifluoromethyl)pyridine** derived boronic acid or pinacol ester
- Aryl or heteroaryl bromide (1.0 eq)
- Palladium catalyst (e.g., Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Solvent (e.g., Dioxane, Toluene, water)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dried reaction flask, add the **2-Amino-6-(trifluoromethyl)pyridine** boronic acid derivative (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
- Purge the flask with an inert gas for 10-15 minutes.
- Add the degassed solvent(s) to the reaction mixture.
- Heat the reaction to 80-100°C and stir vigorously under the inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature and dilute with water.

- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization to obtain the desired coupled product.



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